molecular formula C6H11ClO3S B6617851 2-(oxolan-3-yl)ethane-1-sulfonyl chloride CAS No. 1782741-95-0

2-(oxolan-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B6617851
CAS No.: 1782741-95-0
M. Wt: 198.67 g/mol
InChI Key: DFNUSPVTEOTWGD-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride (CAS: 1782741-95-0) is a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) ring attached to an ethane sulfonyl chloride backbone. Its molecular formula is C₆H₁₁ClO₃S, with a molecular weight of 198.66 g/mol . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its structural uniqueness lies in the oxolane moiety, which may influence its electronic properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

2-(oxolan-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNUSPVTEOTWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(oxolan-3-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2-(oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(oxolan-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the reacting molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for 2-(oxolan-3-yl)ethane-1-sulfonyl chloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₆H₁₁ClO₃S 198.66 1782741-95-0 Oxolane ring, ethane sulfonyl chloride
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 249.52 1253739-20-6 Nitroaromatic substituent
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Fluorinated cyclopentane ring
rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride C₉H₁₃ClO₂S 228.72* EN300-374049 Bis-cyclopropyl substituent

*Molecular weight calculated based on formula from .

Key Observations :

  • The oxolane-containing compound has a lower molecular weight than nitroaromatic or cyclopropane derivatives due to its oxygen-rich, non-fluorinated structure .
  • Fluorinated analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit higher molecular weights due to fluorine atoms, which also enhance metabolic stability in medicinal applications .

Reactivity and Stability

Electronic Effects :
  • Nitroaromatic Substituents : The electron-withdrawing nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride increases the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions .
  • Fluorinated Analogs : Fluorine atoms inductively withdraw electron density, stabilizing the sulfonyl chloride group and enhancing resistance to hydrolysis .
Stability :
  • Sulfonyl chlorides are generally moisture-sensitive. The oxolane derivative likely requires anhydrous storage, similar to other compounds in this class .
  • Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit greater thermal and chemical stability due to strong C-F bonds .

Biological Activity

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride, with the chemical formula C7_7H13_{13}ClO3_3S, is a sulfonyl chloride compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structural features, including the oxolane ring and sulfonyl chloride functional group, suggest potential biological activities worth exploring.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H13_{13}ClO3_3S
  • SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl
  • InChI Key : NVTPDZBZTJLKSZ-UHFFFAOYSA-N

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.

The biological activity of sulfonyl chlorides often involves their ability to react with amino groups in proteins, leading to the formation of sulfonamides. This reaction can potentially inhibit enzyme activity or alter protein function, which is critical in drug design and development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Sulfonyl chlorides have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways can make these compounds candidates for treating conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeNotable Biological Activity
SulfanilamideSulfonamideAntibacterial activity
Benzene sulfonamideSulfonamideAnti-inflammatory effects
4-AminobenzenesulfonamideSulfonamideAntimicrobial and anticancer properties

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